molecular formula C22H19N3O5S B2589650 2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899976-63-7

2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2589650
CAS No.: 899976-63-7
M. Wt: 437.47
InChI Key: SBQMMKGVHZJSCP-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized via multi-step processes involving:

  • Step 1: : Nitration of 4-bromotoluene to obtain 4-bromo-3-nitrotoluene.

  • Step 2: : Alkylation of 4-bromo-3-nitrotoluene with 4-ethylphenyl-2-bromoethanone.

  • Step 3: : Cyclization with thiourea to form the benzothiadiazine ring.

  • Step 4: : Oxidation to achieve the final dioxide structure. Each step demands precise control of temperature, pH, and reagents.

Industrial Production Methods: : Scaling up these reactions for industrial purposes involves optimizing the yield and purity, usually achieved through:

  • Continuous Flow Synthesis: : Ensuring consistent reaction conditions.

  • Automated Reaction Systems: : Reducing human error and contamination.

  • Quality Control: : Rigorous testing of intermediates and final product.

Types of Reactions

  • Oxidation: : The nitro group can be reduced to an amine.

  • Reduction: : The sulfone can be converted back to a sulfide.

  • Substitution: : Halogenation at the ethyl or benzyl positions.

Common Reagents and Conditions

  • Oxidation: : Sodium hypochlorite, Hydrogen peroxide.

  • Reduction: : Iron filings, Sodium dithionite.

  • Substitution: : Bromine, Chlorine under acidic conditions.

Major Products Formed

  • Amines: : From the reduction of the nitro group.

  • Thiadiazines: : Various substitutions on the ring.

Chemistry

  • Building Block: : For the synthesis of more complex molecules.

  • Reactivity Studies: : Understanding reaction mechanisms and kinetics.

Biology

  • Enzyme Inhibition: : As a potential inhibitor for specific enzymes.

  • Bioassays: : Used in cell-based assays to study biochemical pathways.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties.

  • Pharmacokinetics: : Studies on absorption, distribution, metabolism, and excretion.

Industry

  • Material Science: : Possible applications in the development of polymers and resins.

  • Catalysis: : Potential use as a catalyst or catalyst precursor.

Mechanism of Action

The compound acts primarily through:

  • Enzyme Binding: : Interacting with active sites to inhibit enzyme activity.

  • Signal Pathways: : Modulating biochemical signaling pathways.

  • Reactive Species: : Generating reactive intermediates that affect cellular functions.

Comparison with Similar Compounds

Compared to other benzothiadiazines, 2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide stands out due to its:

  • Unique Functional Groups: : Enhancing its reactivity and versatility.

  • Stability: : More stable under various environmental conditions.

Similar Compounds

  • 2-(4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: .

  • 2-(4-ethylphenyl)-4-(3-chlorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: .

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-2-16-10-12-18(13-11-16)24-22(26)23(15-17-6-5-7-19(14-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQMMKGVHZJSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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